![molecular formula C10H8F3N3O2 B11855205 Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are used in various scientific research applications. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves a multi-step process. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The compound's mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. It has demonstrated activity against a range of bacterial and fungal strains, positioning it as a candidate for developing new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo ring can enhance its efficacy against resistant strains .
Inhibition of Phosphodiesterases
This compound has been investigated for its ability to inhibit phosphodiesterase enzymes, which play a critical role in various signaling pathways related to inflammation and cancer progression. This inhibition can lead to increased levels of cyclic nucleotides, potentially enhancing therapeutic outcomes in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated an IC50 value of 15 μM against MCF-7 cells, suggesting potent anticancer activity compared to standard chemotherapeutic agents.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 15 |
Standard Chemotherapy Agent | MCF-7 | 20 |
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial properties, this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | Not effective |
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A similar compound with different substituents that may exhibit varying biological activities.
Triazolo[1,5-a]pyrimidine: Another related compound with a triazole ring, known for its antiviral and anticancer properties.
Uniqueness
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications .
Biological Activity
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1018125-80-8) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8F3N3O2
- Molecular Weight : 259.19 g/mol
- CAS Number : 1018125-80-8
Biological Activity Overview
Recent studies have highlighted the biological potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. This compound has been investigated primarily for its antitubercular and anticancer properties.
Antitubercular Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine may exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study reported that certain analogues demonstrated low cytotoxicity while maintaining substantial efficacy against Mtb within macrophages. The mechanism of action was distinct from traditional targets such as cell-wall biosynthesis and iron uptake pathways, suggesting alternative modes of action for these compounds .
Anticancer Activity
In terms of anticancer properties, compounds within this chemical class have shown promising results in various cancer cell lines. For instance, a related study indicated that certain pyrazolo[1,5-a]pyrimidines exhibited IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) . The selectivity index was notably higher for some compounds, indicating their potential as targeted therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Preliminary SAR studies have identified key structural features that influence antitubercular activity:
Compound | R Group | MIC (μM) | Cytotoxicity (HepG2) |
---|---|---|---|
P1 | O-Me | Not Active | High |
P2 | N-Me | Not Active | Moderate |
P6 | CH₃ | 4.5 | Low |
P7 | CF₃ | 2.3 | Low |
The data indicate that modifications at specific positions can drastically alter both efficacy and safety profiles .
Case Studies
- Antitubercular Screening : A focused library containing various pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and screened against Mtb H37Rv strains. The most active compounds were characterized by specific substitutions that enhanced their binding affinity without increasing cytotoxicity to host cells .
- Cancer Cell Line Studies : In vitro studies on MCF-7 and MDA-MB-231 cell lines demonstrated that selected derivatives not only inhibited cell growth effectively but also induced apoptosis through caspase activation pathways. The highest increase in caspase levels was observed with the most potent analogues .
Properties
IUPAC Name |
methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-5-3-6(9(17)18-2)16-8(14-5)4-7(15-16)10(11,12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGQRSCCYRFDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(=O)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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